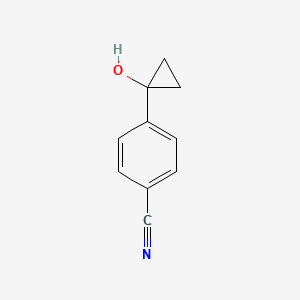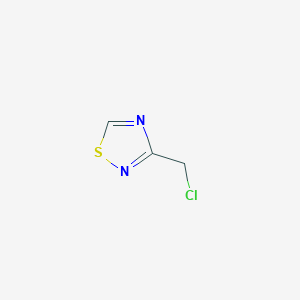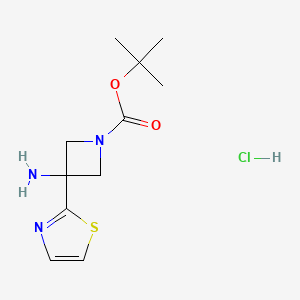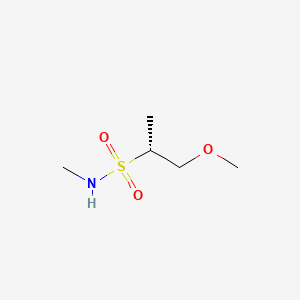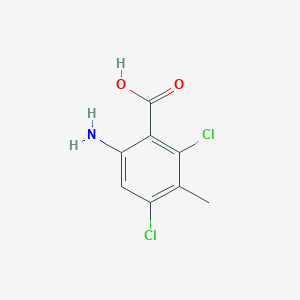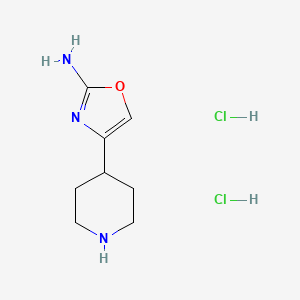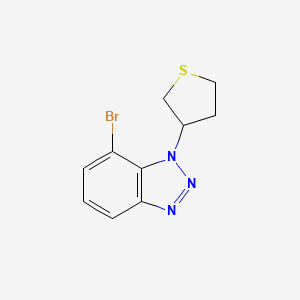
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is a synthetic organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of a bromine atom and a thiolane ring in its structure suggests potential unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: This can be achieved by reacting an appropriate aniline derivative with sodium nitrite and a suitable acid to form the benzotriazole ring.
Thiolane Ring Introduction: The thiolane ring can be introduced via nucleophilic substitution reactions using thiolane derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the benzotriazole ring, potentially leading to debromination or hydrogenation products.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides, while nucleophilic substitution of the bromine atom can produce a variety of substituted benzotriazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Potential use as a probe or inhibitor in biochemical studies, given the reactivity of the benzotriazole ring.
Medicine: Exploration as a potential therapeutic agent, particularly in the context of its unique structural features.
Industry: Use in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mechanism of Action
The mechanism of action of 7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole would depend on its specific application. Generally, benzotriazoles can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and covalent modifications. The presence of the bromine atom and thiolane ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-benzotriazole: The parent compound without the bromine and thiolane substituents.
5-bromo-1H-1,2,3-benzotriazole: A similar compound with bromine at a different position.
1-(thiolan-3-yl)-1H-1,2,3-benzotriazole: A similar compound without the bromine atom.
Uniqueness
7-bromo-1-(thiolan-3-yl)-1H-1,2,3-benzotriazole is unique due to the combined presence of the bromine atom and the thiolane ring, which may confer distinct reactivity and binding properties compared to other benzotriazole derivatives.
Properties
Molecular Formula |
C10H10BrN3S |
|---|---|
Molecular Weight |
284.18 g/mol |
IUPAC Name |
7-bromo-1-(thiolan-3-yl)benzotriazole |
InChI |
InChI=1S/C10H10BrN3S/c11-8-2-1-3-9-10(8)14(13-12-9)7-4-5-15-6-7/h1-3,7H,4-6H2 |
InChI Key |
UTHOSUPNPJCWHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1N2C3=C(C=CC=C3Br)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



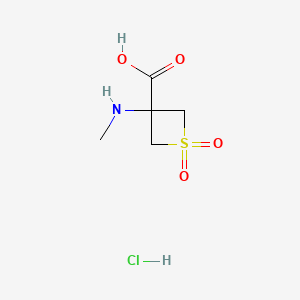
methyl}-N-[4-(1-methoxyethyl)phenyl]prop-2-enamide](/img/structure/B13559305.png)
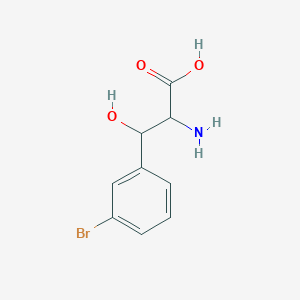
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)
